(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate
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Overview
Description
(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a thiazole ring, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. This reaction proceeds under mild conditions and often involves a one-pot synthesis approach, which is advantageous for its simplicity and efficiency . The reaction conditions usually include the use of a suitable solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the one-pot synthesis method makes it a viable option for industrial production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, primary amines, alcohols.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Amines and dihydrothiazoles: From reduction reactions.
Substituted thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and antitumor activities.
Materials Science: The compound is used in the synthesis of novel dyes and pigments due to its chromophoric properties. These dyes are applied in textile finishing and have demonstrated excellent fastness properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of other heterocyclic compounds, which are valuable in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
- 2-ethoxycarbonyl-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
- 2-phenylcarbamoyl-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
Uniqueness
(Z)-methyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its significant biological activities make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl (2Z)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-9-19-13(12(8-15)14(17)18-2)16(10)11-6-4-3-5-7-11/h3-7,9H,1-2H3/b13-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXDBLHDFLNWFB-SEYXRHQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C(C#N)C(=O)OC)N1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C(/C#N)\C(=O)OC)/N1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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